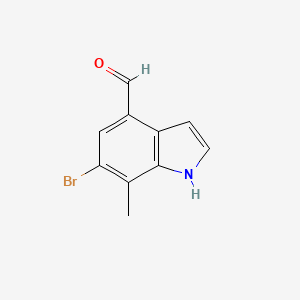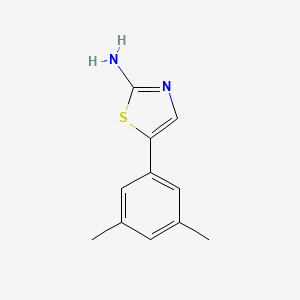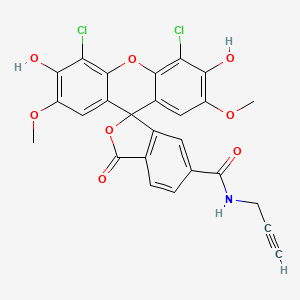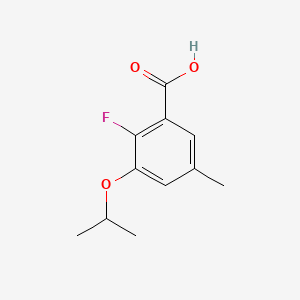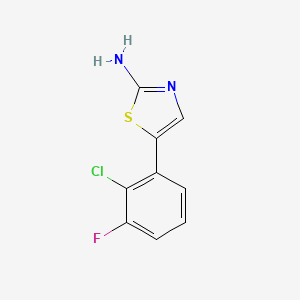
Sulfo-Cyanine5.5 DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine5.5 DBCO is a derivative of the sulfo-Cyanine5.5 dye, which is known for its far-red emission approaching the near-infrared range. This compound is particularly useful in non-invasive live-organism imaging due to its ability to conjugate with various organic azides through a copper-free click chemistry reaction. The DBCO (dibenzocyclooctyne) group in this compound allows for rapid and efficient conjugation without the need for a copper catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 DBCO involves the modification of the sulfo-Cyanine5.5 dye to introduce the DBCO group. This is typically achieved through a series of chemical reactions that include the formation of the cycloalkyne structure. The reaction conditions often involve the use of organic solvents such as methanol, DMF, and DMSO, and the reactions are carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as HPLC and characterized using NMR and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine5.5 DBCO primarily undergoes click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
The primary reagents used in the reactions involving this compound are organic azides. The reaction conditions are typically mild, often carried out at room temperature, and do not require any additional catalysts.
Major Products
The major products formed from the reactions of this compound are conjugates with azide-containing biomolecules. These conjugates are used in various applications, including fluorescent labeling and imaging.
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine5.5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and efficient conjugation of biomolecules.
Biology: Employed in the labeling of proteins, peptides, and nucleic acids for imaging and tracking within biological systems.
Medicine: Utilized in non-invasive imaging techniques to study live organisms and disease markers.
Industry: Applied in the development of diagnostic tools and assays that require precise and efficient labeling of biomolecules.
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine5.5 DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azides to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the rapid conjugation of the dye to azide-labeled biomolecules. The resulting conjugates can then be used for various imaging and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cyanine5.5 DBCO is unique due to its water solubility and far-red emission properties. Similar compounds include:
Cyanine5 DBCO: Another cycloalkyne dye with similar click chemistry properties but different spectral characteristics.
Sulfo-Cyanine7 DBCO: A near-infrared dye with similar click chemistry properties but different emission wavelengths.
Alexa Fluor 680: A dye with similar fluorescence properties but different chemical structure.
DyLight 680: Another dye with similar fluorescence properties but different chemical structure.
This compound stands out due to its high water solubility, making it particularly suitable for biological applications where aqueous environments are common .
Eigenschaften
Molekularformel |
C61H59K3N4O14S4 |
|---|---|
Molekulargewicht |
1317.7 g/mol |
IUPAC-Name |
tripotassium;3-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C61H62N4O14S4.3K/c1-60(2)54(63(5)50-31-29-45-47(58(50)60)35-43(80(68,69)70)37-52(45)82(74,75)76)23-9-6-10-24-55-61(3,4)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)30-32-51(59)64(55)34-18-8-11-25-56(66)62-33-17-7-12-26-57(67)65-39-42-21-14-13-19-40(42)27-28-41-20-15-16-22-49(41)65;;;/h6,9-10,13-16,19-24,29-32,35-38H,7-8,11-12,17-18,25-26,33-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ZJKUAJFUNNNQOZ-UHFFFAOYSA-K |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


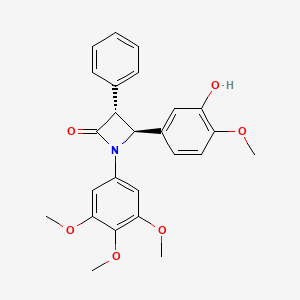
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
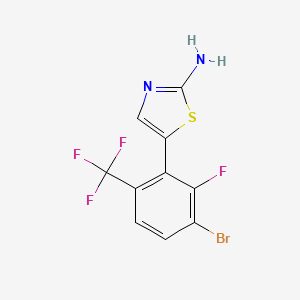


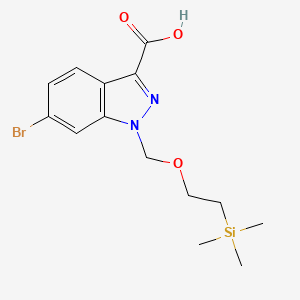

![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
